molecular formula C16H24N2OS B2421310 N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034609-28-2

N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2421310
CAS No.: 2034609-28-2
M. Wt: 292.44
InChI Key: GAEYDHNNQAXGAN-UHFFFAOYSA-N
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Description

N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Target of Action

The primary targets of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide are enzymes such as urease, α-amylase, and α-glucosidase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, α-amylase breaks down complex carbohydrates into simple sugars, and α-glucosidase is involved in the digestion of carbohydrates.

Mode of Action

N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide interacts with its targets by inhibiting their enzymatic activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in the disruption of the normal biochemical processes that these enzymes are involved in.

Biochemical Pathways

The inhibition of urease, α-amylase, and α-glucosidase affects several biochemical pathways. The inhibition of urease can disrupt the urea cycle, leading to an accumulation of urea and a decrease in the production of ammonia. The inhibition of α-amylase and α-glucosidase can disrupt carbohydrate digestion, leading to a decrease in the absorption of glucose and other simple sugars .

Pharmacokinetics

The pharmacokinetics of N-(adamantan-1-yl)-2-thia-5-azabicyclo[22The compound’s bicyclic structure suggests that it may have good bioavailability and stability .

Result of Action

The molecular and cellular effects of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide’s action include the disruption of normal enzymatic activities and biochemical processes. This can lead to changes in cellular metabolism and potentially have therapeutic effects, such as the treatment of conditions related to the overactivity of these enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and inhibit their activity. Additionally, the compound’s stability may be affected by factors such as light, heat, and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the adamantane core, followed by the introduction of the thia-azabicycloheptane moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-((1s,3s)-adamantan-1-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: shares similarities with other adamantane derivatives and bicyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of the adamantane core with the thia-azabicycloheptane moiety, which imparts unique chemical and biological properties. This distinct structure allows for specialized applications and interactions not seen with other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c19-15(18-8-14-4-13(18)9-20-14)17-16-5-10-1-11(6-16)3-12(2-10)7-16/h10-14H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYDHNNQAXGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC5CC4CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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